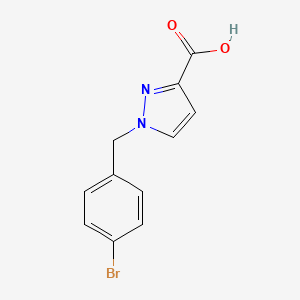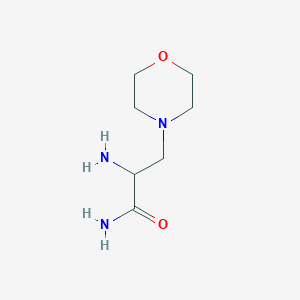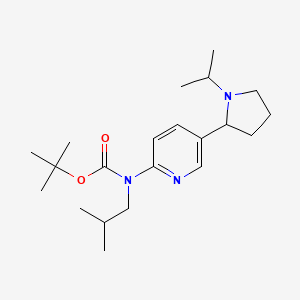
4-Amino-5-chloro-N-ethyl-N-methylpyridine-3-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-5-chloro-N-ethyl-N-methylpyridine-3-sulfonamide is a chemical compound with the molecular formula C8H12ClN3O2S. This compound is part of the pyridine family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-5-chloro-N-ethyl-N-methylpyridine-3-sulfonamide typically involves the reaction of 4-amino-5-chloropyridine with N-ethyl-N-methylsulfonamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Amino-5-chloro-N-ethyl-N-methylpyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in a polar solvent.
Major Products Formed:
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
4-Amino-5-chloro-N-ethyl-N-methylpyridine-3-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific properties
Wirkmechanismus
The mechanism of action of 4-Amino-5-chloro-N-ethyl-N-methylpyridine-3-sulfonamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial activity by disrupting bacterial cell wall synthesis or anticancer activity by inhibiting cell proliferation pathways .
Vergleich Mit ähnlichen Verbindungen
- 4-Amino-5-chloro-N-ethylpyridine-3-sulfonamide
- 4-Amino-5-chloro-N-methylpyridine-3-sulfonamide
- 4-Amino-5-chloro-N-ethyl-N-methylpyridine-2-sulfonamide
Comparison: Compared to its analogs, 4-Amino-5-chloro-N-ethyl-N-methylpyridine-3-sulfonamide exhibits unique properties due to the presence of both ethyl and methyl groups on the sulfonamide moiety. This structural feature can influence its reactivity, solubility, and biological activity, making it a valuable compound for specific applications .
Eigenschaften
Molekularformel |
C8H12ClN3O2S |
|---|---|
Molekulargewicht |
249.72 g/mol |
IUPAC-Name |
4-amino-5-chloro-N-ethyl-N-methylpyridine-3-sulfonamide |
InChI |
InChI=1S/C8H12ClN3O2S/c1-3-12(2)15(13,14)7-5-11-4-6(9)8(7)10/h4-5H,3H2,1-2H3,(H2,10,11) |
InChI-Schlüssel |
DPGGJURRYYAKMS-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(C)S(=O)(=O)C1=CN=CC(=C1N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Z)-5-(Benzo[d][1,3]dioxol-5-ylmethylene)-2-thioxoimidazolidin-4-one](/img/structure/B15060028.png)





![4,4'-([2,2'-Bipyridine]-4,4'-diyl)bis(butan-1-ol)](/img/structure/B15060065.png)



![1-(1-Cyclopropyl-1H-benzo[d]imidazol-2-yl)-2-methylpropan-1-amine](/img/structure/B15060102.png)

![N-(benzylideneamino)-2-chloro-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B15060111.png)

